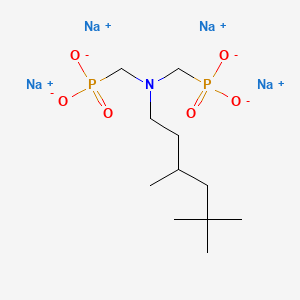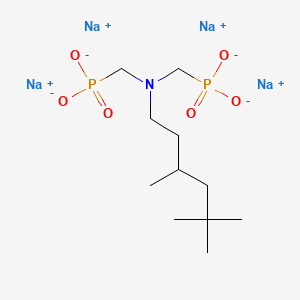
3,3',3''-Nitrilotris(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-Nitrilotris(propionohydrazide) is a chemical compound with the molecular formula C9H21N7O3 and a molecular weight of 275.30814 g/mol . It is known for its unique structure, which includes three propionohydrazide groups attached to a central nitrogen atom. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Nitrilotris(propionohydrazide) typically involves the reaction of propionohydrazide with a nitrilotriacetic acid derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-Nitrilotris(propionohydrazide) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then isolated and purified using advanced separation techniques such as chromatography and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-Nitrilotris(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitriles or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-Nitrilotris(propionohydrazide) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for certain diseases due to its bioactive properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-Nitrilotris(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The compound can also interact with nucleophiles and electrophiles, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,3’'-Nitrilotris(acetamide)
- 3,3’,3’'-Nitrilotris(butyramide)
- 3,3’,3’'-Nitrilotris(malonamide)
Uniqueness
3,3’,3’'-Nitrilotris(propionohydrazide) is unique due to its specific hydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain metal ions and can form more stable complexes, making it valuable in coordination chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
91933-31-2 |
|---|---|
Molekularformel |
C9H21N7O3 |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
3-[bis(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C9H21N7O3/c10-13-7(17)1-4-16(5-2-8(18)14-11)6-3-9(19)15-12/h1-6,10-12H2,(H,13,17)(H,14,18)(H,15,19) |
InChI-Schlüssel |
PMPWHLYNGLTUHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)






![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
